molecular formula C17H22ClN3O B4791302 N-[3-(2-pyrimidinyloxy)benzyl]cyclohexanamine hydrochloride

N-[3-(2-pyrimidinyloxy)benzyl]cyclohexanamine hydrochloride

Cat. No.: B4791302
M. Wt: 319.8 g/mol
InChI Key: VTARVBSHYNVSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-pyrimidinyloxy)benzyl]cyclohexanamine hydrochloride, commonly known as NBPCX, is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a potent and selective inhibitor of the serotonin transporter (SERT) and has been extensively studied for its potential use in the treatment of various mental disorders.

Mechanism of Action

NBPCX works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By blocking the reuptake of serotonin, NBPCX increases the concentration of serotonin in the brain, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
NBPCX has been shown to have a number of biochemical and physiological effects, including increasing the levels of serotonin and other neurotransmitters in the brain, reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, and modulating the activity of various brain regions involved in mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBPCX in lab experiments is its high selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of NBPCX is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on NBPCX, including:
1. Investigating its potential use in the treatment of other mental disorders, such as bipolar disorder and schizophrenia.
2. Exploring its mechanism of action in more detail, including its effects on other neurotransmitter systems and brain regions.
3. Developing more water-soluble analogs of NBPCX that can be administered more easily in lab experiments.
4. Studying its potential use in combination with other drugs for the treatment of mental disorders and addiction.

Scientific Research Applications

NBPCX has been extensively studied for its potential use in the treatment of various mental disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). It has also been investigated for its potential use in the treatment of drug addiction and alcoholism.

Properties

IUPAC Name

N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O.ClH/c1-2-7-15(8-3-1)20-13-14-6-4-9-16(12-14)21-17-18-10-5-11-19-17;/h4-6,9-12,15,20H,1-3,7-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTARVBSHYNVSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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